1,3-Difluoro-2-iodopropane CAS 113175-98-5 chemical properties
1,3-Difluoro-2-iodopropane CAS 113175-98-5 chemical properties
An In-depth Technical Guide to 1,3-Difluoro-2-iodopropane: Properties, Reactivity, and Synthetic Utility
Prepared by: Gemini, Senior Application Scientist
Executive Summary
1,3-Difluoro-2-iodopropane is a halogenated aliphatic compound featuring a synthetically versatile secondary iodide and a vicinal difluoro motif. This combination makes it a valuable building block for researchers in organic synthesis and medicinal chemistry. The compound's reactivity is dominated by the labile carbon-iodine bond, which serves as a prime site for nucleophilic substitution and other transformations. The presence of two fluorine atoms significantly influences the molecule's electronic properties, metabolic stability, and potential for unique intermolecular interactions, marking it as a strategic tool for introducing the difluoromethyl moiety into complex target molecules. This guide provides a comprehensive overview of its known and predicted properties, a detailed analysis of its chemical reactivity, a proposed synthetic pathway, and a discussion of its applications in drug discovery.
Introduction and Molecular Identification
1,3-Difluoro-2-iodopropane is a structurally simple yet functionally rich organic molecule. Its core utility lies in the orthogonal reactivity of its functional groups: the highly reactive C-I bond and the metabolically robust C-F bonds.
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IUPAC Name: 1,3-difluoro-2-iodopropane
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Molecular Formula: C₃H₅F₂I[1]
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Molecular Weight: 205.97 g/mol [1]
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SMILES: FCC(I)CF[1]
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CAS Registry Number: 154874-11-0[1]. It is important to note that while the CAS number 113175-98-5 is sometimes associated with this compound, CAS 154874-11-0 is the identifier under which it is commercially available and referenced in chemical databases.
The molecule's structure, characterized by a central iodinated carbon flanked by two fluorinated methyl groups, is depicted below.
Caption: 2D Structure of 1,3-Difluoro-2-iodopropane.
Physicochemical and Spectroscopic Properties
Direct experimental data for 1,3-Difluoro-2-iodopropane is not extensively published. However, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 1,3-Difluoro-2-iodopropane
| Property | Value / Prediction | Source / Basis |
| Molecular Formula | C₃H₅F₂I | [1] |
| Molecular Weight | 205.97 | [1] |
| Physical Form | Predicted to be a liquid | Analogy to 2-iodopropane |
| Boiling Point | Estimated: 120-140 °C | Extrapolation from 2-iodopropane (89 °C) and increased MW/polarity |
| Density | Estimated: >1.7 g/cm³ | Analogy to 2-iodopropane (~1.7 g/cm³) with heavier F atoms |
| Storage | Sealed in dry, 2-8°C | [1] |
Predicted Spectroscopic Profile
Spectroscopic analysis is crucial for structure verification. The following are predictions for the key spectroscopic signatures of 1,3-Difluoro-2-iodopropane. These predictions are derived from established principles of NMR spectroscopy and mass spectrometry, with 2-iodopropane serving as a useful reference model.[2]
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¹H NMR Spectroscopy: The proton spectrum is expected to be complex due to H-H and H-F coupling.
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H-2 (methine proton, -CHI-) : This proton will be the most deshielded due to the adjacent iodine. It will appear as a complex multiplet, split by the four adjacent protons (n=4) and the two adjacent fluorine atoms. Expected chemical shift: ~4.3-4.6 ppm.
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H-1, H-3 (methylene protons, -CH₂F) : These four protons are chemically equivalent. They will be split by the single H-2 proton and the geminal fluorine atom, resulting in a doublet of doublets. Expected chemical shift: ~4.5-4.8 ppm, shifted downfield by the adjacent fluorine.
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Caption: Predicted ¹H NMR splitting pattern for 1,3-Difluoro-2-iodopropane.
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¹³C NMR Spectroscopy:
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C-2 (-CHI-) : This carbon will show a significant downfield shift due to the attached iodine. The signal will be split into a triplet by the two adjacent fluorine atoms (²J_CF).
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C-1, C-3 (-CH₂F) : These equivalent carbons will be strongly coupled to the directly attached fluorine atom, appearing as a doublet with a large ¹J_CF coupling constant.
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¹⁹F NMR Spectroscopy: A single signal is expected for the two equivalent fluorine atoms. This signal will be split into a triplet by the two adjacent H-1/H-3 protons.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺) : A peak at m/z = 206 corresponding to the molecular ion [C₃H₅F₂I]⁺.
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Key Fragments : A prominent peak at m/z = 127 corresponding to I⁺. Loss of iodine would result in a fragment at m/z = 79 ([C₃H₅F₂]⁺).
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Reactivity and Synthetic Profile
The synthetic utility of 1,3-Difluoro-2-iodopropane is governed by the high reactivity of the carbon-iodine bond. This reactivity is predictable and can be controlled to achieve specific synthetic outcomes.
The Carbon-Iodine Bond: The Locus of Reactivity
The C-I bond is the weakest of the carbon-halogen bonds (dissociation energy ≈ 234 kJ/mol).[3] This makes the iodide an excellent leaving group, predisposing the molecule to nucleophilic substitution reactions. The order of reactivity for alkyl halides is consistently RI > RBr > RCl > RF.[3][4]
Nucleophilic Substitution Reactions
As a secondary alkyl iodide, 1,3-Difluoro-2-iodopropane can undergo substitution via both S_N1 and S_N2 mechanisms. The choice of pathway is dictated by the reaction conditions.
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S_N2 Mechanism : This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMSO).[5] The reaction involves a backside attack, leading to an inversion of stereochemistry at the C-2 position. The steric bulk of the iodide and the adjacent methylene groups present a moderate barrier, making it less reactive than a primary iodide but still susceptible to attack.[5][6]
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S_N1 Mechanism : This pathway is favored in polar protic solvents (e.g., water, ethanol) with weak nucleophiles. It proceeds through a secondary carbocation intermediate. The electron-withdrawing nature of the two fluorine atoms will destabilize the adjacent carbocation, making the S_N1 pathway less favorable than for a non-fluorinated analogue like 2-iodopropane.
Elimination Reactions
Competition from elimination reactions (E1 and E2) is common with secondary alkyl halides, especially in the presence of strong, sterically hindered bases (e.g., tert-butoxide).[4] These reactions would lead to the formation of 1,3-difluoropropene.
Radical and Organometallic Reactions
The weak C-I bond is also susceptible to homolytic cleavage, making it a potential substrate for radical-mediated reactions. Furthermore, while less common than for aryl iodides, alkyl iodides can participate in certain organometallic coupling reactions, although these often require specific catalysts and conditions.
Proposed Synthetic Route
A robust and logical synthesis for 1,3-Difluoro-2-iodopropane involves the conversion of a commercially available alcohol precursor, 1,3-difluoro-2-propanol. This transformation is a standard procedure in organic synthesis, often accomplished using phosphorus and iodine or via an Appel reaction.
Caption: Proposed synthetic workflow via the Appel reaction.
Detailed Hypothetical Experimental Protocol
This protocol describes the synthesis of 1,3-Difluoro-2-iodopropane from 1,3-difluoro-2-propanol using the Appel reaction.
Rationale: The Appel reaction provides a mild and high-yielding method for converting alcohols to alkyl iodides with minimal side reactions and predictable stereochemistry (inversion). Triphenylphosphine (PPh₃) and iodine (I₂) form an iodophosphonium salt in situ, which activates the alcohol's hydroxyl group for nucleophilic attack by the iodide ion. Imidazole is used to activate the phosphine and neutralize the HI byproduct.
Materials:
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Triphenylphosphine (PPh₃) (1.2 equiv)
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Iodine (I₂) (1.2 equiv)
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Imidazole (1.2 equiv)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add triphenylphosphine (1.2 equiv) and imidazole (1.2 equiv).
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Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the solids.
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Cooling: Cool the flask to 0 °C in an ice-water bath.
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Iodine Addition: Add solid iodine (1.2 equiv) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry. Allow it to stir for 15-20 minutes at 0 °C. Causality: This step forms the active iodinating agent, triphenylphosphine diiodide, and the PPh₃-imidazole complex.
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Substrate Addition: Slowly add a solution of 1,3-difluoro-2-propanol (1.0 equiv) in anhydrous DCM dropwise via a syringe over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
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Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution until the dark brown color disappears, leaving a pale yellow or colorless mixture. Causality: This step neutralizes any unreacted iodine.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product will contain the desired 1,3-Difluoro-2-iodopropane and triphenylphosphine oxide as a byproduct. Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Applications in Research and Drug Development
The strategic incorporation of fluorine is a cornerstone of modern drug design, used to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[9] 1,3-Difluoro-2-iodopropane is a valuable reagent for introducing the difluoromethylpropyl motif, which carries several beneficial properties.
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Bioisosterism: The difluoromethyl group (-CF₂H) is recognized as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[9][10] It can act as a hydrogen bond donor, potentially preserving or enhancing binding interactions with biological targets while eliminating metabolically labile protons found in alcohols or thiols.[11]
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated motifs resistant to oxidative metabolism by cytochrome P450 enzymes.[10][12] Replacing a metabolically vulnerable position with a difluorinated group can significantly increase a drug candidate's half-life and bioavailability.[10][11]
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Modulation of Physicochemical Properties: Fluorination increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[9][12] The strong inductive effect of fluorine can also modulate the pKa of nearby functional groups, which is critical for optimizing a drug's solubility and target engagement.[10]
By using 1,3-Difluoro-2-iodopropane, medicinal chemists can readily attach the –CH(CH₂F)₂ fragment to nucleophilic sites on a lead compound (e.g., phenols, amines, thiols) via S_N2 displacement of the iodide, thereby accessing new chemical space with improved drug-like properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1,3-Difluoro-2-iodopropane is not widely available, its handling precautions can be inferred from related compounds like 2-iodopropane.[13] It should be treated as a flammable, irritant, and light-sensitive compound.
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Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
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Handling: Keep away from heat, sparks, and open flames.[13] Take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect from light, as alkyl iodides can decompose to release iodine. It is often stored over copper as a stabilizer.[13]
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Incompatible Materials: Strong oxidizing agents and strong bases.[13]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
1,3-Difluoro-2-iodopropane (CAS 154874-11-0) is a specialized chemical reagent with significant potential in synthetic and medicinal chemistry. Its properties are defined by the predictable and high reactivity of its secondary iodide, which serves as an excellent leaving group for nucleophilic substitution. This reactivity, combined with the beneficial effects imparted by its vicinal difluoro motif—namely enhanced metabolic stability and unique electronic properties—positions it as a strategic building block for the next generation of pharmaceuticals and advanced materials. While direct experimental data remains sparse, its chemical behavior can be confidently predicted, enabling its effective use in research and development.
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